

Application Notes and Protocols for DDD100097 in Human African Trypanosomiasis (HAT) Research

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Compound of Interest

Compound Name: DDD100097

Cat. No.: B12367229

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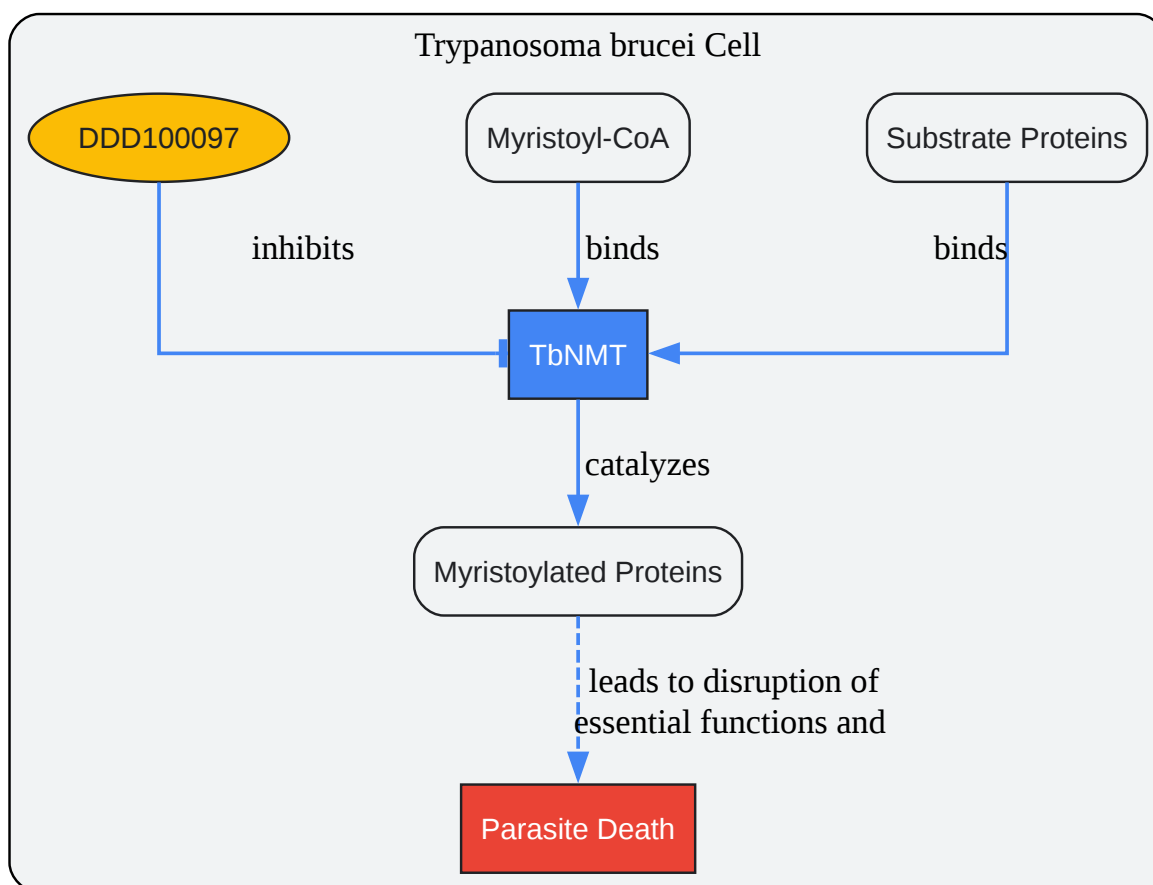
These application notes provide a comprehensive overview of the experimental protocols and key data related to the investigational anti-trypanosomal agent, **DDD100097**. This document is intended to guide researchers in the evaluation of this compound and similar N-myristoyltransferase (NMT) inhibitors for the treatment of Human African Trypanosomiasis (HAT).

Introduction

Human African Trypanosomiasis (HAT), also known as sleeping sickness, is a parasitic disease caused by *Trypanosoma brucei* subspecies. The disease progresses from a hemolymphatic (stage 1) to a meningoencephalitic (stage 2) phase, the latter being fatal if left untreated. Current treatments for stage 2 HAT are limited by issues of toxicity and complex administration. **DDD100097** is a pyrazole sulfonamide inhibitor of *Trypanosoma brucei* N-myristoyltransferase (TbNMT), an enzyme essential for the survival and virulence of the parasite. This compound was developed as a lead candidate with the potential to cross the blood-brain barrier and treat the central nervous system (CNS) stage of the disease.

Mechanism of Action

DDD100097 exerts its trypanocidal activity by inhibiting TbNMT. This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of substrate proteins. This N-myristoylation is crucial for protein trafficking, signal transduction, and the structural integrity of the parasite's organelles. Inhibition of TbNMT disrupts these essential cellular processes, leading to parasite death.



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Caption: Mechanism of action of **DDD100097** in *Trypanosoma brucei*.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for **DDD100097** and related compounds.

Table 1: In Vitro Activity and Selectivity

Compound	TbNMT IC ₅₀ (μM)	T. brucei EC ₅₀ (μM)	HsNMT IC ₅₀ (μM)	Selectivity (HsNMT IC ₅₀ / TbNMT IC ₅₀)
DDD100097	0.003	0.010	>10	>3333
DDD85646	0.002	0.004	0.005	2.5

Data sourced from Brand et al., J Med Chem, 2014.

Table 2: In Vivo Pharmacokinetics in Mice

Compound	Dose (mg/kg, p.o.)	Brain:Blood Ratio
DDD100097	50	1.6
DDD85646	50	<0.05

Data sourced from Brand et al., J Med Chem, 2014.

Table 3: In Vivo Efficacy in a Stage 2 HAT Mouse Model (T. b. brucei GVR35)

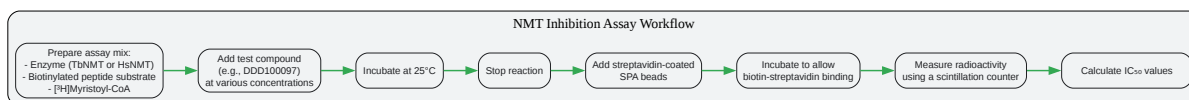
Compound	Dose (mg/kg, b.i.d., p.o.)	Duration (days)	Outcome
DDD100097	100	5	Partial efficacy (some cures, some toxicity)

Data sourced from Brand et al., J Med Chem, 2014.[\[1\]](#)[\[2\]](#)

Experimental Protocols

TbNMT and HsNMT Inhibition Assay

This protocol describes a scintillation proximity assay (SPA) to determine the inhibitory activity of compounds against T. brucei and human N-myristoyltransferase.



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Caption: Workflow for the NMT scintillation proximity assay.

Materials:

- Recombinant TbNMT or HsNMT
- Biotinylated peptide substrate
- [³H]Myristoyl-CoA
- Test compound (**DDD100097**)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)
- Streptavidin-coated SPA beads
- 96-well microplates
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the enzyme, biotinylated peptide substrate, and [³H]Myristoyl-CoA in the assay buffer.
- Add the test compound at a range of concentrations to the wells of a 96-well plate.
- Initiate the reaction by adding the reaction mixture to the wells.

- Incubate the plate at 25°C for the desired reaction time.
- Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
- Add streptavidin-coated SPA beads to each well.
- Incubate the plate to allow the biotinylated peptide to bind to the beads.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Trypanosoma brucei Cellular Assay

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of a compound against bloodstream form *T. brucei*.

Materials:

- *Trypanosoma brucei brucei* (e.g., Lister 427 strain)
- HMI-9 medium supplemented with 10% fetal bovine serum
- Test compound (**DDD100097**)
- Resazurin-based viability reagent
- 96-well microplates
- Fluorescence plate reader

Procedure:

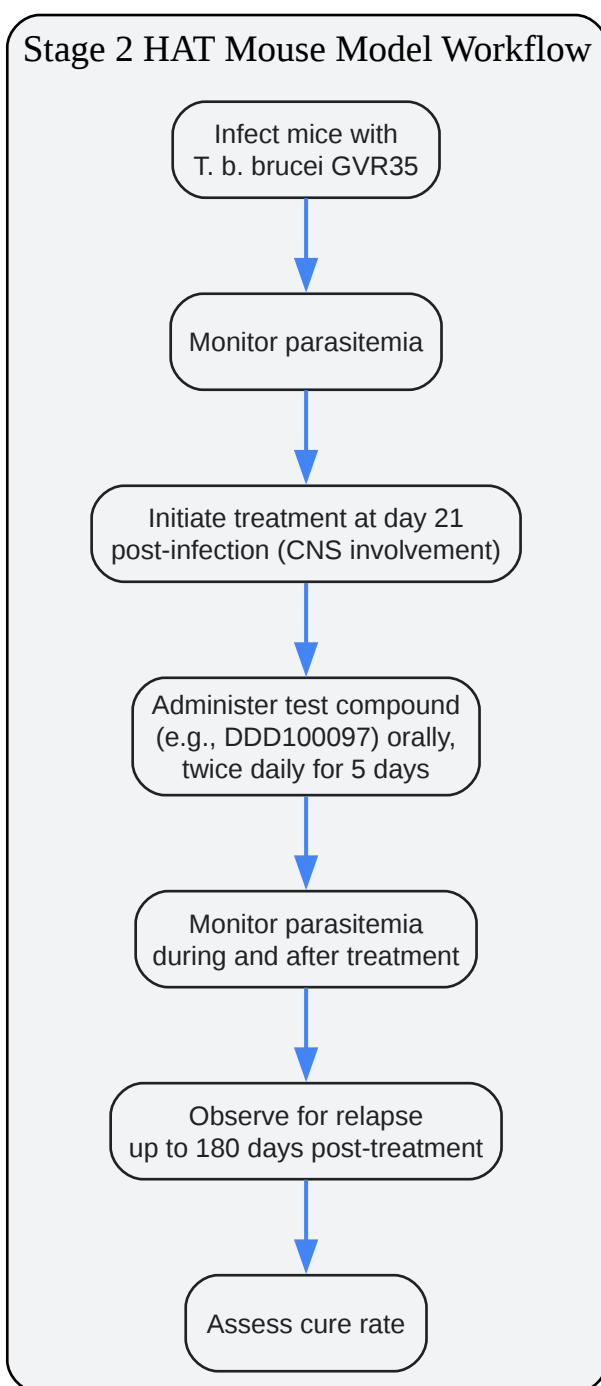
- Maintain *T. b. brucei* bloodstream forms in HMI-9 medium at 37°C with 5% CO₂.
- Seed the parasites into 96-well plates at a density of 2 x 10⁴ cells/mL.
- Add the test compound at various concentrations to the wells.

- Incubate the plates for 48 hours.
- Add a resazurin-based viability reagent to each well and incubate for an additional 24 hours.
- Measure the fluorescence (e.g., excitation 530 nm, emission 590 nm) using a plate reader.
- Calculate the percent inhibition of parasite growth for each concentration and determine the EC₅₀ value.

In Vivo Efficacy in a Stage 2 HAT Mouse Model

This protocol describes the evaluation of a compound's efficacy in a mouse model of late-stage African trypanosomiasis.

Stage 2 HAT Mouse Model Workflow



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References

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